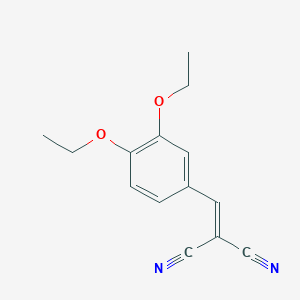![molecular formula C13H20O5 B14001179 Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate CAS No. 71911-61-0](/img/structure/B14001179.png)
Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)PROPANEDIOATE: is a chemical compound known for its unique bicyclic structure. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound is characterized by its stability and reactivity, making it a valuable substance in both research and industrial settings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)PROPANEDIOATE typically involves the reaction of diethyl malonate with a suitable bicyclic alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the esterification process. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .
化学反応の分析
Types of Reactions
DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)PROPANEDIOATE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester groups can produce diols .
科学的研究の応用
DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)PROPANEDIOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)PROPANEDIOATE involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions .
類似化合物との比較
Similar Compounds
DIETHYL MALONATE: A simpler ester with similar reactivity but lacking the bicyclic structure.
ETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)ACETATE: A related compound with a different ester group.
DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)MALONATE: A closely related compound with similar structural features.
Uniqueness
The uniqueness of DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)PROPANEDIOATE lies in its bicyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
特性
CAS番号 |
71911-61-0 |
|---|---|
分子式 |
C13H20O5 |
分子量 |
256.29 g/mol |
IUPAC名 |
diethyl 2-(6-hydroxy-6-bicyclo[3.1.0]hexanyl)propanedioate |
InChI |
InChI=1S/C13H20O5/c1-3-17-11(14)10(12(15)18-4-2)13(16)8-6-5-7-9(8)13/h8-10,16H,3-7H2,1-2H3 |
InChIキー |
LZGATMXPAQOFRO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)OCC)C1(C2C1CCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)




![2-(4,6-Diamino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B14001143.png)



